molecular formula C16H15NO3 B14591374 3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate CAS No. 61209-82-3

3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate

Cat. No.: B14591374
CAS No.: 61209-82-3
M. Wt: 269.29 g/mol
InChI Key: XNTRYCHRBKKLKF-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of the acetate group and the tetrahydrobenzo[f]isoquinoline core makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Seven-membered heterocycles with one nitrogen atom.

    Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.

    Oxazepines: Heterocycles containing oxygen and nitrogen atoms.

    Thiazepines: Heterocycles containing sulfur and nitrogen atoms.

Uniqueness

3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the tetrahydrobenzo[f]isoquinoline core differentiates it from other similar compounds, making it a valuable subject for research and application in various fields.

Properties

CAS No.

61209-82-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(3-methyl-4-oxo-1,2-dihydrobenzo[f]isoquinolin-6-yl) acetate

InChI

InChI=1S/C16H15NO3/c1-10(18)20-15-9-14-12(7-8-17(2)16(14)19)11-5-3-4-6-13(11)15/h3-6,9H,7-8H2,1-2H3

InChI Key

XNTRYCHRBKKLKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CCN(C2=O)C)C3=CC=CC=C31

Origin of Product

United States

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